![molecular formula C26H32N2O4S B11408719 2-{[(6,7-dimethyl-1-benzofuran-3-yl)acetyl]amino}-N-(3-ethoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11408719.png)
2-{[(6,7-dimethyl-1-benzofuran-3-yl)acetyl]amino}-N-(3-ethoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(6,7-Dimethyl-1-benzofuran-3-yl)acetamido]-N-(3-ethoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound that features a benzofuran and benzothiophene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(6,7-dimethyl-1-benzofuran-3-yl)acetamido]-N-(3-ethoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-hydroxyacetophenone and dimethyl sulfate under basic conditions.
Acetamido Group Introduction: The acetamido group is introduced via an acylation reaction using acetic anhydride and a suitable amine.
Benzothiophene Core Formation: The benzothiophene core is synthesized through a cyclization reaction involving a thiophene precursor and a suitable electrophile.
Final Coupling Reaction: The final step involves coupling the benzofuran and benzothiophene cores through an amide bond formation using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran and benzothiophene cores, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the amide groups using reducing agents like lithium aluminum hydride or borane.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the ethoxypropyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted amides or thioethers.
Scientific Research Applications
2-[2-(6,7-Dimethyl-1-benzofuran-3-yl)acetamido]-N-(3-ethoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is investigated for its potential use in the development of organic electronic materials and sensors.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes or receptors. For instance, in medicinal applications, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The benzofuran and benzothiophene cores are crucial for binding to these targets, and the amide linkages provide stability and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(6,7-Dimethyl-1-benzofuran-3-yl)acetic acid
- 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-amine
Uniqueness
Compared to similar compounds, 2-[2-(6,7-dimethyl-1-benzofuran-3-yl)acetamido]-N-(3-ethoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is unique due to its dual benzofuran and benzothiophene cores, which confer distinct chemical and biological properties. The presence of the ethoxypropyl group further enhances its solubility and bioavailability, making it a promising candidate for various applications.
Properties
Molecular Formula |
C26H32N2O4S |
|---|---|
Molecular Weight |
468.6 g/mol |
IUPAC Name |
2-[[2-(6,7-dimethyl-1-benzofuran-3-yl)acetyl]amino]-N-(3-ethoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C26H32N2O4S/c1-4-31-13-7-12-27-25(30)23-20-8-5-6-9-21(20)33-26(23)28-22(29)14-18-15-32-24-17(3)16(2)10-11-19(18)24/h10-11,15H,4-9,12-14H2,1-3H3,(H,27,30)(H,28,29) |
InChI Key |
ROOZQKJTNRDXJC-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCNC(=O)C1=C(SC2=C1CCCC2)NC(=O)CC3=COC4=C3C=CC(=C4C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



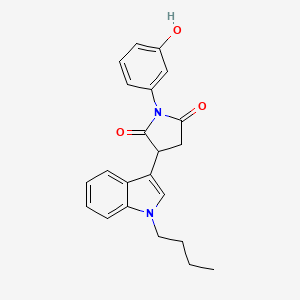
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide](/img/structure/B11408646.png)
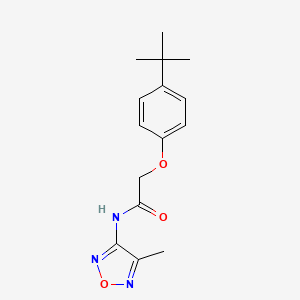
![2-(ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-N-propyl-1,3-thiazol-5-amine](/img/structure/B11408654.png)
![(2e)-3-{1-[3-(2,3-Dihydro-1h-indol-1-yl)-2-hydroxypropyl]-1h-indol-3-yl}-1-(3,4-dimethoxyphenyl)prop-2-en-1-one](/img/structure/B11408655.png)
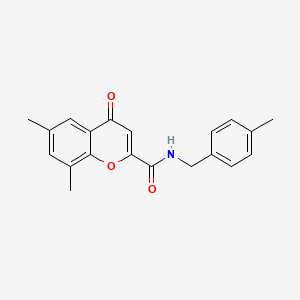
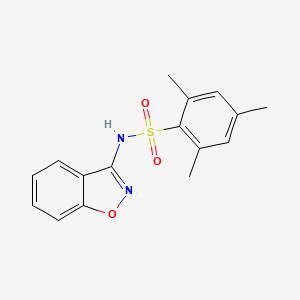
![2,6-dioxo-7-[2-(trifluoromethyl)phenyl]-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11408691.png)
![1-[2-(4-methoxyphenoxy)ethyl]-2-(1-phenoxyethyl)-1H-benzimidazole](/img/structure/B11408694.png)
![5-chloro-N-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11408700.png)
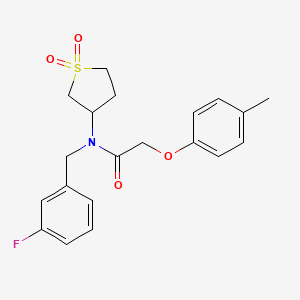
![2-Ethyl-1-[3-(4-methylphenoxy)propyl]benzimidazole](/img/structure/B11408711.png)
![1-(3-chlorophenyl)-4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11408718.png)
